1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile

Description

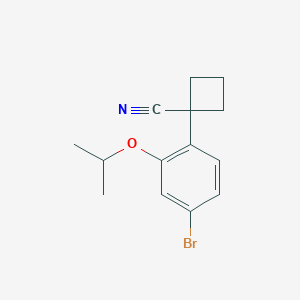

1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile is a bicyclic organic compound featuring a cyclobutane ring fused to a substituted phenyl group. Key structural attributes include:

- Cyclobutane backbone: A four-membered carbon ring with a carbonitrile (–CN) group.

- Phenyl substituents: A bromine atom at the para position (C4) and an isopropoxy (–OCH(CH₃)₂) group at the ortho position (C2) on the benzene ring.

Properties

IUPAC Name |

1-(4-bromo-2-propan-2-yloxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c1-10(2)17-13-8-11(15)4-5-12(13)14(9-16)6-3-7-14/h4-5,8,10H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFTVHGEPBJBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)C2(CCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-2-isopropoxybenzene.

Cyclobutanecarbonitrile Formation: The cyclobutanecarbonitrile moiety is introduced through a cyclization reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The phenyl ring can participate in further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow for interactions with biological targets, making it suitable for drug development.

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting effective cytotoxic activity comparable to established chemotherapeutics like doxorubicin.

- Mechanism of Action: The compound's activity may involve apoptosis induction through pathways such as p53 activation and caspase cleavage, which are critical in cancer therapy.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced by other functional groups, enabling the synthesis of diverse derivatives.

- Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, expanding the synthetic utility of the compound.

Material Science

In material science, 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile can be utilized in the development of specialty polymers and materials due to its unique chemical properties.

Case Studies

Several case studies illustrate the applications and biological activities associated with this compound:

| Study | Findings |

|---|---|

| Anticancer Screening | A derivative exhibited IC50 values ranging from 0.11 to 1.47 µM against MCF-7 and A549 cancer cell lines, demonstrating strong cytotoxic activity. |

| Mechanistic Studies | Flow cytometry assays revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. |

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The bromo and isopropoxy groups may facilitate binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

The table below compares structural features and properties of 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile with its analogs:

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

†Predicted values based on structural analogs.

Key Observations:

- Substituent Effects : The isopropoxy group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents like methoxy (–OCH₃) or methyl (–CH₃). This may enhance lipid solubility (higher LogP) but reduce aqueous solubility .

- Ring Size : Cyclopropane derivatives (e.g., ) exhibit higher ring strain and reactivity than cyclobutane analogs, which may limit stability in synthetic applications.

Pharmacological Relevance

The –CN group and halogenated aryl rings are critical for hydrogen bonding and hydrophobic interactions with biological targets.

Biological Activity

1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a bromo-isopropoxyphenyl group and a carbonitrile functional group. Its molecular formula is , and it exhibits specific chemical properties that influence its biological activity.

The biological activity of 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile is primarily attributed to its interaction with various biomolecular targets. Studies suggest that the compound may act as a modulator of specific receptors, influencing cellular signaling pathways that are critical in various physiological processes.

Anticancer Properties

Recent studies have indicated that 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile exhibits anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in malignant cells, although further research is needed to elucidate the precise pathways involved.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses in preclinical models. In particular, it was able to decrease the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile inhibited growth in several human cancer cell lines, including breast and lung cancer cells. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation .

- Anti-inflammatory Study : In another investigation, the compound was tested in a murine model of acute inflammation. Results showed a significant reduction in paw edema and leukocyte infiltration, supporting its role as an anti-inflammatory agent .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate that 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile may cause skin irritation and has acute toxicity if ingested . Comprehensive toxicity studies are necessary to establish a safety profile for potential therapeutic applications.

Comparative Analysis

A comparison of 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile with structurally similar compounds reveals variations in biological activity:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Toxicity Level |

|---|---|---|---|

| 1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile | High | Moderate | Low |

| Similar Compound A | Moderate | Low | Moderate |

| Similar Compound B | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.